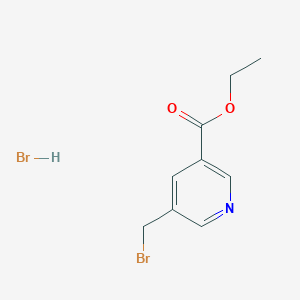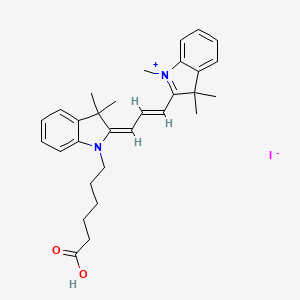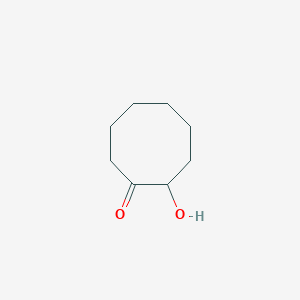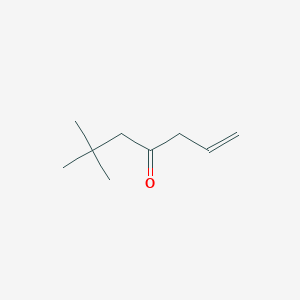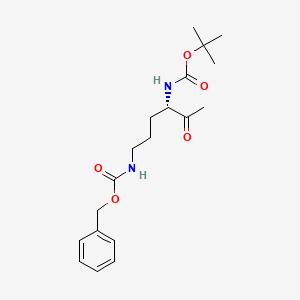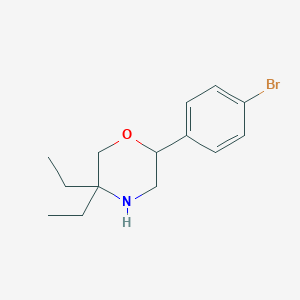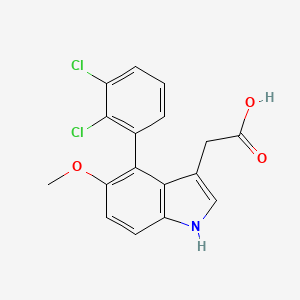
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. The final step involves reacting the hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride typically yields the corresponding alcohols.
科学的研究の応用
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as an anticancer agent, particularly in breast cancer research.
作用機序
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2,3-Dichlorophenylacetic acid
- (2,3-Dichlorophenyl)sulfanyl acetic acid
- Acetic acid, (2,3-dichlorophenyl)methyl ester
Uniqueness
What sets 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid apart from similar compounds is its indole core, which imparts unique biological activities. The presence of the 2,3-dichlorophenyl and methoxy groups further enhances its pharmacological properties, making it a promising candidate for drug development.
特性
分子式 |
C17H13Cl2NO3 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
2-[4-(2,3-dichlorophenyl)-5-methoxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H13Cl2NO3/c1-23-13-6-5-12-15(9(8-20-12)7-14(21)22)16(13)10-3-2-4-11(18)17(10)19/h2-6,8,20H,7H2,1H3,(H,21,22) |
InChIキー |
KHSGOXXIQUFICF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC=C2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


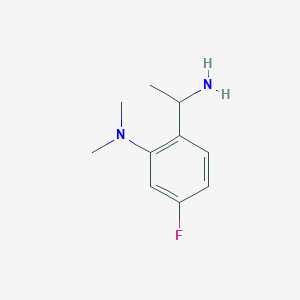
![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
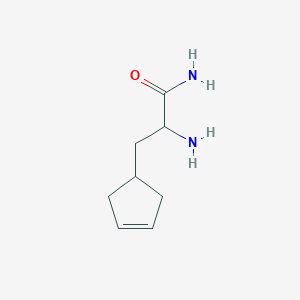
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)
